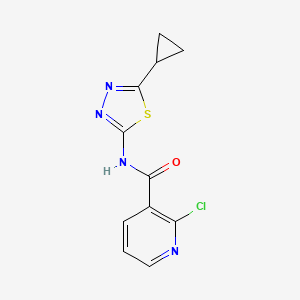
5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as FMeOx, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but studies have shown that it can inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. The exact mechanism by which 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole exerts its effects is still under investigation.
Biochemical and Physiological Effects
Studies have shown that 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the levels of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has a wide range of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another area of interest is its potential use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-fluorobenzohydrazide with 3-methylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzohydrazide with 3-methylbenzoyl isothiocyanate in the presence of a base. Regardless of the method used, the resulting product is a white crystalline powder that can be purified through recrystallization.
Scientific Research Applications
5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to exhibit antibacterial, antifungal, and anticancer activities. In material science, 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials. In agriculture, 5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential use as a herbicide.
properties
IUPAC Name |
5-(2-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQMCGPVXJRANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)


![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)






![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
